![molecular formula C16H27N3O B1274061 N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline CAS No. 436096-94-5](/img/structure/B1274061.png)

N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline is a chemically synthesized molecule that may be related to various research areas, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

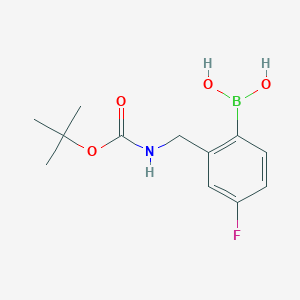

The synthesis of N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline could potentially involve the methylation of aniline derivatives. Paper discusses the chemoselectivity toward mono-N-methylation of functionalized anilines using dimethyl carbonate (DMC) in the presence of NaY faujasite. This method could be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions to ensure the selective methylation of the desired nitrogen atom.

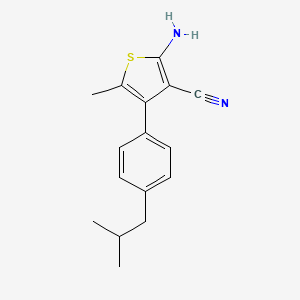

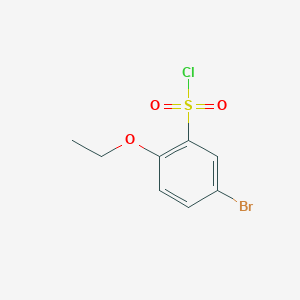

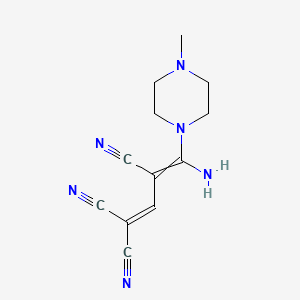

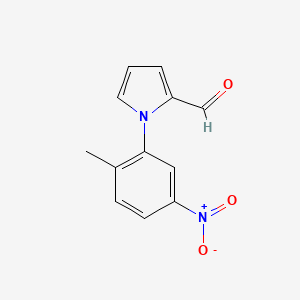

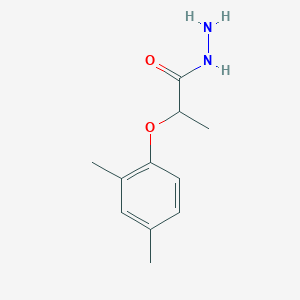

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline would likely feature a morpholine ring, a propyl linker, and an aniline moiety. Paper provides insights into the molecular structure of N-methyl-anilinoborane, which also contains an aniline derivative. The study discusses the monomer-dimer equilibrium and the trans/cis ratio of isomers, which could be relevant when considering the conformational flexibility of the target compound.

Chemical Reactions Analysis

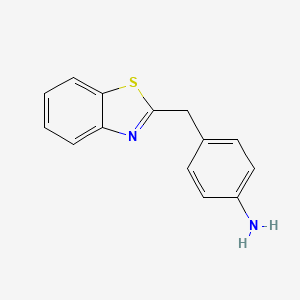

The reactivity of N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline could involve interactions with DNA or other biological molecules. Paper explores the DNA-binding properties of N-alkylanilinoquinazoline derivatives, which suggests that the aniline moiety in the target compound could also engage in similar interactions. Additionally, paper describes the synthesis of aniline derivatives with antimicrobial activity, indicating that the target compound might also exhibit biological activity.

Physical and Chemical Properties Analysis

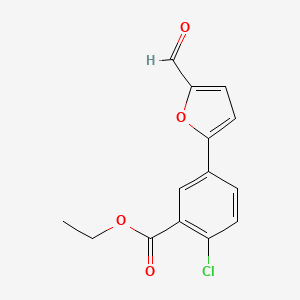

The physical and chemical properties of N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline would be influenced by its functional groups. The presence of the morpholine ring suggests potential solubility in polar solvents, as morpholine is known to be miscible with water and organic solvents. The aniline portion of the molecule could contribute to its basicity and potential for hydrogen bonding. Paper discusses a quinazoline derivative with high blood-brain barrier penetration, which could imply that the target compound, due to structural similarities, might also possess the ability to cross biological barriers.

Wissenschaftliche Forschungsanwendungen

Inhibitor of Src Kinase Activity N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline and its analogs have been studied for their potential as inhibitors of Src kinase activity. Optimizing the anilino group in such compounds has led to enhanced inhibition of Src kinase activity and Src-mediated cell proliferation, making them of interest in cancer research (Boschelli et al., 2001).

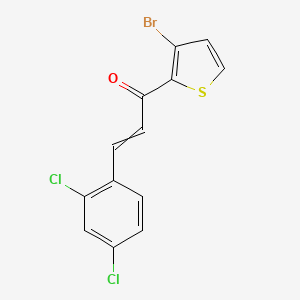

Optical Properties in Organic Materials This compound has been involved in the synthesis of new organic materials like azo-based phenylthiophene Schiff bases. These materials have interesting optical properties and crystal structures, which are important in the field of materials science (Shili et al., 2020).

Fluorescent Thermometry The fluorescence intensity of related compounds, like N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, has been observed to intensify with temperature increases. This property makes them suitable for use in ratiometric fluorescent thermometry, a technique used in temperature sensing (Cao et al., 2014).

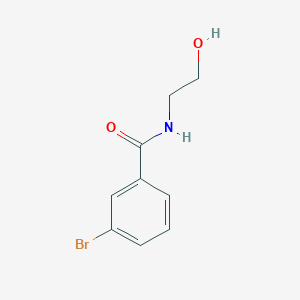

Antimicrobial Activity Derivatives of N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline have been designed and synthesized for their potential antimicrobial activity. These compounds were evaluated against various microorganisms, showing significant activity against bacterial and fungal strains (Subhash & Bhaskar, 2020).

Use in Electroluminescent Devices Compounds related to N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline have been utilized in the design and synthesis of emitting amorphous molecular materials. These materials have been used in organic electroluminescent (EL) devices for emitting multicolor light, including white (Doi et al., 2003).

DNA-Binding Studies N-alkyl(anilino)quinazoline derivatives, related to the compound , have been synthesized and evaluated for their potential to intercalate with DNA. This makes them of interest in studies related to DNA-binding and potential pharmaceutical applications (Garofalo et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[(3-morpholin-4-ylpropylamino)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O/c1-18(2)16-6-4-15(5-7-16)14-17-8-3-9-19-10-12-20-13-11-19/h4-7,17H,3,8-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGSFTLYWCBCHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNCCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388065 |

Source

|

| Record name | N,N-Dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline | |

CAS RN |

436096-94-5 |

Source

|

| Record name | N,N-Dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.